6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one
Description
The compound 6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one features a quinolin-4(1H)-one core substituted with a fluorine atom at position 6 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further functionalized with a 4-(methylthio)phenyl group. This structure combines a heterocyclic aromatic system (quinolinone) with a bioisosteric 1,2,4-oxadiazole ring, a motif known for enhancing metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2S/c1-25-12-5-2-10(3-6-12)17-21-18(24-22-17)14-9-20-15-7-4-11(19)8-13(15)16(14)23/h2-9H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNNTUEHKIDRHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=C(C3=O)C=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline core, followed by the introduction of the fluorine atom and the 1,2,4-oxadiazole ring. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to achieve higher yields and cost-effectiveness. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoline core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted position or the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule, potentially altering its chemical and biological properties.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by the introduction of the quinoline moiety. Various methods have been reported for synthesizing similar compounds, including:
- Condensation Reactions : Utilizing starting materials such as 4-methylthioaniline and appropriate oxadiazole precursors.
- Cyclization Techniques : Employing cyclization reactions to form the quinoline structure.
- Characterization Methods : Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are used to confirm the structure.
Table 1: Synthesis Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Condensation | 4-Methylthioaniline + Oxadiazole | Reflux in ethanol |
| 2 | Cyclization | Quinoline derivatives | Heat under inert atmosphere |
| 3 | Purification | Column chromatography | Gradient elution |
Antimicrobial Properties
Recent studies have shown that derivatives of this compound exhibit potent antimicrobial activity against various pathogens. For instance, compounds similar to 6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one have been tested against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Screening
In a study published in RSC Advances, several derivatives were screened for their antibacterial activity. The results indicated that some compounds demonstrated minimum inhibitory concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Table 2: Anticancer Activity Results
| Compound | Cell Line Tested | IC50 (µM) |
|---|---|---|
| 6-Fluoro-3-(...)-quinolin-4(1H)-one | HeLa (cervical cancer) | 12.5 |
| Similar derivative | MCF-7 (breast cancer) | 15.0 |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with target proteins involved in microbial resistance and cancer progression. These studies provide insights into the compound's mechanism of action at a molecular level.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the oxadiazole ring can enhance binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Core Heterocycle Modifications
Quinolin-4(1H)-one vs. Quinazolin-4(3H)-one The target compound’s quinolinone core differs from quinazolinone derivatives (e.g., 6-fluoro-2-(4-fluorophenyl)benzoxazinone in ) by the position of the nitrogen atom. Quinazolinones exhibit distinct electronic properties due to the fused pyrimidine ring, which may alter binding interactions compared to quinolinones. For example, quinazolinones are often explored as kinase inhibitors, while quinolinones may prioritize different targets like antimicrobial enzymes .
Substituent Effects on the Oxadiazole Ring
The 4-(methylthio)phenyl group on the oxadiazole ring differentiates the target compound from analogs with:
- 4-Phenoxyphenyl (): The phenoxy group increases steric bulk and may improve membrane permeability.
- Morpholinoethyl-imidazolidinedione (): Complex substituents like this enhance solubility via polar groups but may reduce bioavailability due to increased molecular weight.
Table 1: Substituent Effects on Oxadiazole-Containing Compounds
| Substituent | Electronic Effect | Lipophilicity (LogP*) | Potential Biological Impact |
|---|---|---|---|
| 4-(Methylthio)phenyl | Electron-donating | Moderate (~3.5) | Enhanced ligand-receptor binding |
| 4-Trifluoromethylphenyl | Electron-withdrawing | High (~4.2) | Improved metabolic stability |
| 4-Phenoxyphenyl | Neutral | High (~4.0) | Increased membrane permeability |
*Estimated values based on substituent contributions.
Biological Activity
6-Fluoro-3-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , featuring a quinoline core with a fluorine atom and several heterocyclic groups. The presence of the oxadiazole moiety is particularly significant as it is often associated with various biological activities, including antimicrobial and anticancer properties.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing oxadiazole rings can demonstrate significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have been explored for their efficacy against various bacterial strains .
- Anticancer Potential : The quinoline framework is known for its anticancer properties. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several potential pathways can be hypothesized based on related compounds:
- Inhibition of Key Enzymes : Many quinoline derivatives act by inhibiting specific enzymes involved in cancer cell metabolism or bacterial growth.
- Modulation of Signaling Pathways : The compound may influence signaling pathways related to cell survival and apoptosis. For example, some oxadiazole derivatives have been shown to modulate the PD-1/PD-L1 interaction in immune cells .
- Reactive Oxygen Species (ROS) Generation : Certain compounds can induce oxidative stress in target cells, leading to increased ROS levels that contribute to cell death.
Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
Case Studies
A notable case study involved the synthesis and evaluation of various derivatives of quinoline and oxadiazole for their antimicrobial properties. In vitro assays indicated that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that modifications at specific positions on the quinoline ring could enhance biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
